molecular formula C8H19ClN2O2 B1525152 2-Amino-N-ethyl-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride CAS No. 1220039-04-2

2-Amino-N-ethyl-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride

Cat. No.: B1525152
CAS No.: 1220039-04-2
M. Wt: 210.7 g/mol
InChI Key: NFPXOOJSJQCRFC-UHFFFAOYSA-N
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Description

2-Amino-N-ethyl-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Immunosuppressive Activity and Organ Transplantation Research into similar compounds, such as those in the class of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, has shown promising results in immunosuppressive activity. These compounds, including the structurally related FTY720, exhibit considerable effects in reducing lymphocyte count and extending the survival of rat skin allografts, indicating potential applications in immunosuppression for organ transplantation (Kiuchi et al., 2000).

Molecular Magnetism and Material Science In material science, derivatives similar to 2-Amino-N-ethyl-N-(2-hydroxyethyl)-2-methylpropanamide hydrochloride, such as 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands, have been used to synthesize anionic metalloligands. These, when combined with lanthanide salts, form complexes demonstrating single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors, suggesting applications in the development of new magnetic materials (Costes et al., 2010).

Cationic Polymer Latexes for Biomedical Applications Research on cationic poly(N-isopropylacrylamide) (NIPAM) copolymer latexes, involving monomers like 2-aminoethyl-methacrylate hydrochloride, highlights its significance in polymer science, particularly in the development of biocompatible materials. These latexes exhibit unique physicochemical properties such as surface amino groups, making them suitable for various biomedical applications (Meunier et al., 1995).

Antibacterial and Antifungal Compounds The structural framework of this compound lends itself to modifications that result in compounds with significant antibacterial and antifungal properties. For instance, derivatives have been synthesized for potential use as antibacterial agents, showing high activity against various bacterial strains, suggesting a valuable application in the development of new antibiotics (Egawa et al., 1984).

Synthesis of Functionalized Amino Acid Derivatives In the field of medicinal chemistry, the synthesis of functionalized amino acid derivatives from compounds structurally related to this compound has led to the discovery of new pharmacophores. These compounds have demonstrated cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Kumar et al., 2009).

Properties

IUPAC Name

2-amino-N-ethyl-N-(2-hydroxyethyl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-4-10(5-6-11)7(12)8(2,3)9;/h11H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPXOOJSJQCRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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